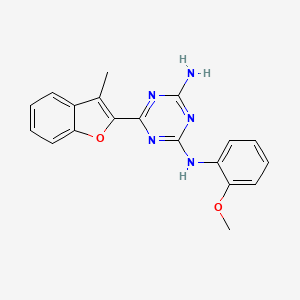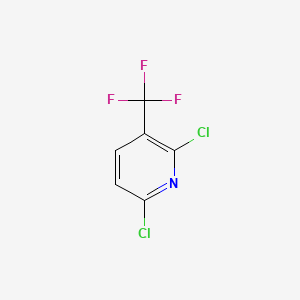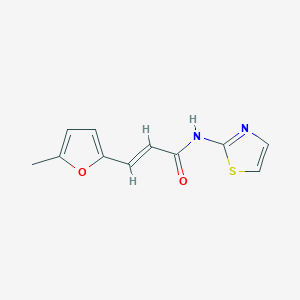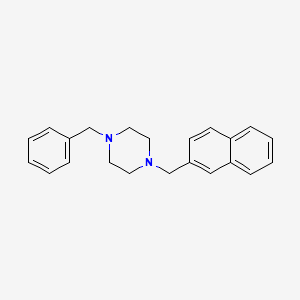![molecular formula C19H18N4O3S B1224254 (5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1224254.png)
(5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[2-(methylthio)-5-pyrimidinyl]methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione is a member of barbiturates.
科学的研究の応用
Synthesis and Application in Medicinal Chemistry
The compound, with its pyranopyrimidine core, is primarily used as a precursor in medicinal and pharmaceutical industries due to its extensive synthetic applications and bioavailability. Specifically, 5H-pyrano[2,3-d]pyrimidine scaffolds, closely related to the compound , are applied in the synthesis of various derivatives through one-pot multicomponent reactions. These reactions utilize a range of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, indicating the compound's versatility in synthetic chemistry and potential in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Role in Drug Metabolism Studies
The compound is also significant in studying drug metabolism, particularly its interactions with cytochrome P450 (CYP) isoforms in human liver microsomes. Understanding the interaction of various drugs with CYP isoforms is crucial for predicting potential drug-drug interactions (DDIs). Given the extensive metabolic processing that most small-molecule drugs undergo, mediated by hepatic CYP enzymes, compounds like the one are instrumental in phenotyping studies. These studies aim to discern the contribution of various CYP isoforms to the overall metabolism of drugs, which is paramount in predicting and managing DDIs (Khojasteh et al., 2011).
Contribution to Cancer Research
Further, the compound's structural moiety has implications in cancer research. Its analogues have been synthesized and evaluated for potential carcinogenicity, indicating its relevance in understanding and potentially predicting the carcinogenicity of structurally new compounds. Such studies are pivotal in developing new therapeutic strategies and understanding the chemical behavior of potential carcinogens (Ashby, Styles, Anderson, & Paton, 1978).
特性
製品名 |
(5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
|---|---|
分子式 |
C19H18N4O3S |
分子量 |
382.4 g/mol |
IUPAC名 |
(5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H18N4O3S/c1-11(2)13-4-6-14(7-5-13)23-17(25)15(16(24)22-19(23)26)8-12-9-20-18(27-3)21-10-12/h4-11H,1-3H3,(H,22,24,26)/b15-8+ |
InChIキー |
VJKULGQUVOULMY-OVCLIPMQSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=C(N=C3)SC)/C(=O)NC2=O |
正規SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=C(N=C3)SC)C(=O)NC2=O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-[4-(1-oxopropyl)-1-piperazinyl]phenyl]-2-furancarboxamide](/img/structure/B1224173.png)
![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1224175.png)
![3-[[2-[[4-Ethyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid](/img/structure/B1224176.png)
![2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224177.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]acetamide](/img/structure/B1224179.png)
![2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(3-ethoxyphenyl)acetamide](/img/structure/B1224181.png)
![N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B1224182.png)

![3-Methyl-2-benzofurancarboxylic acid [2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxo-5-pyrimidinyl]-2-oxoethyl] ester](/img/structure/B1224186.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B1224188.png)

![N-(2-methoxyphenyl)-2-methyl-4-[(2-oxo-1-naphthalenylidene)methylamino]-3-pyrazolecarboxamide](/img/structure/B1224192.png)
